3-(Azetidin-3-yloxy)pyridine
Overview
Description
3-(Azetidin-3-yloxy)pyridine is a compound that is structurally characterized by the presence of a pyridine ring connected to an azetidine moiety. The azetidine ring is a four-membered nitrogen-containing ring, which is known for its presence in various biologically active compounds and pharmaceuticals. The synthesis and functionalization of such compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of azetidine derivatives can be achieved through various methods. For instance, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, which upon oxidation can yield azetidine-2-carboxylic acids . Another method involves the use of ylide-based aza-Payne rearrangement of 2,3-aziridin-1-ols, which under basic conditions can form epoxy amines and subsequently yield pyrrolidines through a relay ring expansion . Additionally, palladium-catalyzed intramolecular amination of C-H bonds has been developed to synthesize azetidine compounds efficiently . A green and practical method using catalytic amounts of molecular iodine under microwave irradiation has also been developed for the synthesis of 3-pyrrole-substituted 2-azetidinones .
Molecular Structure Analysis
The molecular structure of 3-(Azetidin-3-yloxy)pyridine is characterized by the presence of a pyridine ring, which is a common motif in many biologically active molecules. The azetidine ring attached to the pyridine through an oxygen atom introduces a degree of rigidity and three-dimensionality to the molecule, which can be crucial for its interaction with biological targets. The stereochemistry of the azetidine ring can be controlled through stereoselective synthesis methods, as demonstrated in the synthesis of pyrrolidines and azetidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes .
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions, including 1,3-dipolar cycloadditions, which are useful for constructing pyrrolidine rings with diverse stereochemical patterns . The azetidine moiety can also undergo rearrangements, such as the HCl(g)-promoted reaction of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides, leading to highly functionalized pyrrolizidine systems . Furthermore, azetidines can be used as precursors for the synthesis of complex molecules, such as azacalix pyridine pyrimidine, which can form complexes with fullerenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Azetidin-3-yloxy)pyridine derivatives are influenced by the presence of the azetidine ring. The rigidity of the azetidine ring can affect the boiling point, melting point, and solubility of the compound. The electronic properties of the pyridine ring, such as its ability to engage in π/π and CH/π interactions, can also influence the compound's reactivity and binding affinity to biological targets . The synthesis of radiolabeled azetidine derivatives, such as 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, highlights the importance of these compounds in in vivo imaging and the study of nicotinic acetylcholine receptors 10.
Scientific Research Applications
-
- Pyridazine and pyridazinone, which are heterocycles that contain two adjacent nitrogen atoms, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
- Pyridazine-based systems have been shown to have numerous practical applications .
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Synthesis of Penta-substituted/Functionalized-3,4-diarylated Pyridines
- An efficient route for the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines, biologically important templates, via pyridine C3-arylation of nicotinic acids has been developed .
- The poly-substituted nicotinic acid precursors were prepared by an established multicomponent condensation approach .
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Antimicrobial and Antiviral Activities
- Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- It is known that a pyridine compound, which also contains a heterocycle, has improved therapeutic properties .
- Compounds 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4- (pyridine-3-yl) azetidine-2-one were found to be more potent against all tested strains, S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum .
properties
IUPAC Name |
3-(azetidin-3-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-7(4-9-3-1)11-8-5-10-6-8/h1-4,8,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFWLMMAUAFUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436845 | |
Record name | 3-(azetidin-3-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yloxy)pyridine | |
CAS RN |
224818-30-8 | |
Record name | 3-(azetidin-3-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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